3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Description
3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, as part of the broader quinazolinone derivatives, participates in various synthetic pathways, showcasing its versatility in organic synthesis. In studies focusing on reaction mechanisms and synthesis, researchers have explored its reactivity in different contexts. For instance, the compound's involvement in Ritter reactions demonstrates its ability to react with nitriles in the presence of concentrated sulfuric acid, leading to the formation of spirocyclic systems and dihydroisoquinoline derivatives among other products (Yu. S. Rozhkova et al., 2013). Similarly, its use in Skraup-type syntheses underlines its role in generating bromoquinolinols, a process that revives interest in previously overlooked reagents (C. Lamberth et al., 2014).
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives highlight their potential in medical and pharmaceutical research. The synthesis and evaluation of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds have shown significant activity against various microbial strains, suggesting their applicability in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Structural and Mechanistic Insights
Research into the structure and synthesis mechanisms of quinazolinone derivatives provides critical insights into their chemical behavior and potential applications. Studies on functionalized dihydroquinazolinones through intramolecular electrophilic cyclization offer an understanding of their formation processes and potential for creating novel compounds with unique properties (N. Kut et al., 2020).
Properties
IUPAC Name |
3-(1-methoxypropan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(7-16-2)14-11(15)9-5-3-4-6-10(9)13-12(14)17/h3-6,8H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEISBXJTHKRKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.